![molecular formula C19H16Cl3N3OS B2436495 N-(4-chlorophenyl)-2-{[5-(3,4-dichlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}acetamide CAS No. 899914-57-9](/img/structure/B2436495.png)
N-(4-chlorophenyl)-2-{[5-(3,4-dichlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}acetamide
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Overview
Description
N-(4-chlorophenyl)-2-{[5-(3,4-dichlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}acetamide is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by the presence of chlorophenyl and dichlorophenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-{[5-(3,4-dichlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the imidazole ring and subsequent functionalization. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-{[5-(3,4-dichlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the imidazole ring or the chlorophenyl groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has been investigated for its potential anticancer properties. Studies have shown that derivatives of imidazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, the incorporation of the 3,4-dichlorophenyl group has been linked to enhanced activity against tumor cells by interfering with cellular signaling pathways involved in proliferation and survival .
Antimicrobial Properties
Research indicates that compounds similar to N-(4-chlorophenyl)-2-{[5-(3,4-dichlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}acetamide demonstrate antimicrobial activity. The presence of the chlorinated phenyl groups is thought to contribute to their effectiveness against bacterial strains and fungi by disrupting their cell membranes or metabolic processes .
Pharmacological Research
Mechanism of Action
The mechanism by which this compound exerts its biological effects involves interaction with specific targets in cellular pathways. For example, imidazole derivatives have been shown to modulate enzyme activity and receptor interactions, leading to altered physiological responses. This modulation can result in anti-inflammatory effects, making the compound a candidate for further study in inflammatory diseases .
Drug Development
this compound serves as a lead compound for the development of new pharmaceuticals. Its structural features allow for modifications that can enhance potency and selectivity for specific biological targets. Researchers are exploring various analogs to optimize therapeutic profiles while minimizing side effects .
Case Studies
Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their cytotoxicity against breast cancer cells. Results indicated that certain modifications significantly increased cell death rates compared to standard chemotherapeutic agents. This highlights the potential for developing new cancer therapies based on this compound's structure .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against resistant strains of bacteria. The findings demonstrated that it exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting its viability as a lead candidate for new antibiotic development .
Summary Table of Applications
Application Area | Description | Key Findings |
---|---|---|
Medicinal Chemistry | Anticancer and antimicrobial activities | Significant cytotoxic effects against cancer cells; effective against resistant bacteria |
Pharmacological Research | Mechanisms involving enzyme modulation and receptor interaction | Potential anti-inflammatory effects; lead compound for drug development |
Case Studies | Evaluation of derivatives in cancer and antimicrobial research | Enhanced efficacy in targeted therapies; promising results against pathogens |
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{[5-(3,4-dichlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-N’-(3,5-dichlorophenyl)urea
- 3-(3,4-Dichlorophenyl)-1,1-dimethylurea
Uniqueness
N-(4-chlorophenyl)-2-{[5-(3,4-dichlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}acetamide is unique due to its specific structural features, such as the imidazole ring and the presence of multiple chlorophenyl groups
Biological Activity
N-(4-chlorophenyl)-2-{[5-(3,4-dichlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article summarizes its synthesis, biological properties, and relevant research findings.
Synthesis
The compound can be synthesized through a multi-step process involving key reactants such as 3,5-cyclohexanedione and 2,4-dichlorobenzaldehyde. The synthesis typically involves refluxing these components in ethanol, followed by purification steps including filtration and washing with ice-cooled water and ethanol .
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance:
- In vitro Studies : The compound has shown significant activity against various cancer cell lines. For example, a derivative demonstrated an IC50 value of 6.75 ± 0.19 µM against the A549 lung cancer cell line in 2D assays and exhibited similar effectiveness in 3D culture formats .
- Mechanism of Action : The proposed mechanisms include inhibition of cell proliferation and induction of apoptosis in cancer cells. The presence of electron-withdrawing groups like chlorine on the phenyl rings enhances the cytotoxicity of these compounds .
Neuroprotective Effects
In addition to its antitumor properties, the compound exhibits neuroprotective effects that could be beneficial in treating neurodegenerative diseases:
- Microglial Activation : Research indicates that related compounds can inhibit inflammatory responses in microglial cells, which are implicated in neurodegenerative processes. For example, a study found that a structurally similar compound significantly reduced nitric oxide production in LPS-stimulated microglia .
Case Studies
- Lung Cancer Research : In a study focused on lung cancer treatment, derivatives of the compound were tested against A549 and HCC827 cell lines. The results indicated that modifications to the imidazole ring could enhance antitumor activity .
- Neuroinflammation : Another study investigated the protective effects of related compounds on neuronal cells subjected to inflammatory stimuli. The findings suggested that these compounds might reduce neuroinflammation and protect dopaminergic neurons from degeneration .
Summary of Findings
The following table summarizes key findings related to the biological activity of this compound:
Activity Type | Cell Line/Model | IC50 Value (µM) | Mechanism |
---|---|---|---|
Antitumor | A549 (lung cancer) | 6.75 ± 0.19 | Induction of apoptosis |
Antitumor | HCC827 (lung cancer) | 6.26 ± 0.33 | Cell cycle arrest |
Neuroprotection | Microglial cells | Not specified | Inhibition of nitric oxide production |
Neuroprotection | Neuronal models | Not specified | Reduction of inflammatory response |
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[5-(3,4-dichlorophenyl)-2,2-dimethylimidazol-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl3N3OS/c1-19(2)24-17(11-3-8-14(21)15(22)9-11)18(25-19)27-10-16(26)23-13-6-4-12(20)5-7-13/h3-9H,10H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJIJGMKYXBNGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C(=N1)SCC(=O)NC2=CC=C(C=C2)Cl)C3=CC(=C(C=C3)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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